REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:12]#[N:13])[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].[BH4-].[Na+].[H][H]>CO.O.O.O.O.O.O.[Co](Cl)Cl>[CH3:1][O:2][C:3]([C:5]1([CH2:12][NH2:13])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:6]1)=[O:4] |f:1.2,5.6.7.8.9.10.11|
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Name
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|
Quantity
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3.45 g
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Type
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reactant
|
Smiles
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COC(=O)C1(CC12CCCC2)C#N
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Name
|
|
Quantity
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240 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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9.16 g
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Type
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catalyst
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Smiles
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O.O.O.O.O.O.[Co](Cl)Cl
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Name
|
|
Quantity
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7.3 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 30 minutes under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to give a deep purple colored solution
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Type
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CUSTOM
|
Details
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the exothermic reaction that
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Type
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CUSTOM
|
Details
|
to give a black solution
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Type
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ADDITION
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Details
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after the addition
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Type
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CUSTOM
|
Details
|
The reaction was quenched carefully by the addition of 0.5N HCl (1.3 L)
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Type
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ADDITION
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Details
|
by the addition of concentrated ammonium hydroxide
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (4×400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC12CCCC2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.07 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |